2-chloro-6-(1H-indol-1-yl)benzonitrile
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Overview
Description
2-chloro-6-(1H-indol-1-yl)benzonitrile: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(1H-indol-1-yl)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with indole under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction involves the use of a boron reagent and a palladium catalyst to form the desired product. The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-6-(1H-indol-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized to form different functional groups, such as carbonyl compounds.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Reactions: Products include substituted indole derivatives with various functional groups.
Oxidation Reactions: Products include indole-2-carboxaldehyde or indole-2-carboxylic acid.
Reduction Reactions: Products include 2-chloro-6-(1H-indol-1-yl)benzylamine.
Scientific Research Applications
2-chloro-6-(1H-indol-1-yl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-6-(1H-indol-1-yl)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
2-chloro-6-(1H-imidazol-1-yl)benzonitrile: Similar structure but with an imidazole ring instead of an indole ring.
2-chloro-6-(1H-pyrrol-1-yl)benzonitrile: Similar structure but with a pyrrole ring instead of an indole ring.
2-chloro-6-(1H-benzimidazol-1-yl)benzonitrile: Similar structure but with a benzimidazole ring instead of an indole ring.
Uniqueness: 2-chloro-6-(1H-indol-1-yl)benzonitrile is unique due to the presence of the indole ring, which imparts specific biological activities and chemical reactivity. The indole ring is known for its ability to interact with various biological targets, making this compound particularly interesting for medicinal chemistry and drug development.
Properties
IUPAC Name |
2-chloro-6-indol-1-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2/c16-13-5-3-7-15(12(13)10-17)18-9-8-11-4-1-2-6-14(11)18/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICCKRNSDFWWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=C(C(=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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